2-(苄氨基)异烟酸

描述

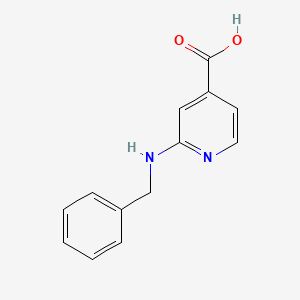

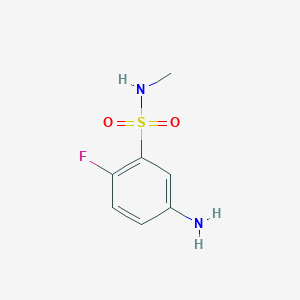

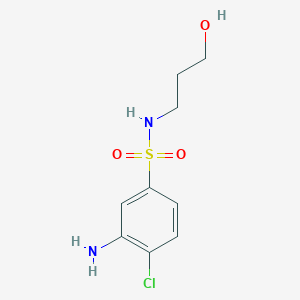

2-(Benzylamino)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position of pyridine . The benzylamino group is added to the isonicotinic acid to form the compound .

Synthesis Analysis

The synthesis of 2-(Benzylamino)isonicotinic acid can be achieved from 2-Chloro-4-cyanopyridine and Benzylamine . More details about the synthesis process can be found in the relevant papers .

Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)isonicotinic acid can be analyzed using various spectroscopic techniques. The compound has been characterized by IR, 1HNMR, 13CNMR spectra, mass spectroscopy, and elemental analysis . Further details about the molecular structure can be found in the relevant papers .

Chemical Reactions Analysis

The chemical reactions involving 2-(Benzylamino)isonicotinic acid are complex and can be analyzed using various techniques. More details about the chemical reactions can be found in the relevant papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)isonicotinic acid can be analyzed using various techniques. More details about the physical and chemical properties can be found in the relevant papers .

科学研究应用

溶解度预测和理化性质分析

可以使用从实验数据得出的线性吉布斯能量关系预测异烟酸衍生物在各种溶剂中的溶解度 。这些描述符对于理解溶质和溶剂之间的相互作用至关重要,可用于预测分配系数并进一步预测在多种有机溶剂中的溶解度。这些信息对于药物的配方和涉及这些化合物的工业工艺的设计至关重要。

植物病害管理

异烟酸衍生物的修饰在开发针对植物病害的新策略方面已显示出前景 。这些化合物可以作为诱导剂,刺激植物的免疫系统并诱导系统获得性抗性 (SAR)。这种方法可以导致创造出抗感染的作物,这对可持续农业和粮食安全至关重要。

抗菌活性

异烟酸衍生物,包括与 2-(苄氨基)异烟酸相关的衍生物,已被合成并测试了其抗菌特性 。这些研究对于发现新的抗菌剂至关重要,尤其是在抗生素耐药性日益增长的背景下。

抗结核药物开发

异烟酸酰肼衍生物是治疗结核病 (TB) 的基石。 对这些化合物,包括它们的修饰和类似物,的研究正在进行,以提高其疗效并克服耐药性 。鉴于结核病的全球影响和多重耐药菌株的出现,这项研究至关重要。

癌症研究

与异烟酸相关的化合物已被探索用于其诱导癌细胞程序性细胞死亡途径(如凋亡和自噬)的潜力 。这项研究是开发靶向疾病中特定途径的新型抗癌药物的更广泛努力的一部分。

抗病毒治疗

一些异烟酸衍生物已被评估用于其在抗病毒治疗中的潜在用途,包括作为 HIV 联合治疗的一部分 。开发新的抗病毒药物对于管理像 HIV/AIDS 这样的疾病尤其重要,因为对现有药物的耐药性可能会出现。

QSAR 研究中的量子化学描述符

定量构效关系 (QSAR) 研究利用量子化学描述符来预测异烟酸衍生物的生物活性 。这些研究在药物化学中对于设计具有所需特性和活性的新药至关重要。

未来方向

The future directions for research on 2-(Benzylamino)isonicotinic acid could include further investigation into its mechanism of action, potential therapeutic uses, and safety profile. Some studies suggest potential uses in the treatment of diseases such as Alzheimer’s . More research would be needed to confirm these findings and explore other potential applications.

作用机制

Target of Action

It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the synthesis of mycolic acids, an essential component of the bacterial cell wall . Therefore, it is plausible that 2-(Benzylamino)isonicotinic acid may have similar targets.

Mode of Action

Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids . This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It is possible that 2-(Benzylamino)isonicotinic acid may interact with its targets in a similar manner.

Biochemical Pathways

Isoniazid, a derivative of isonicotinic acid, is known to be metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid . It is also converted to hydrazine and isonicotinic acid by hydrazinolysis, with the conversion to isonicotinic acid believed to be catalyzed by cytochrome P450 (CYP) enzymes . It is possible that 2-(Benzylamino)isonicotinic acid may affect similar biochemical pathways.

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to be primarily metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid . The rate of acetylation varies between individuals, with rapid acetylators acetylating isoniazid 5-6 times more rapidly than slow acetylators . Some isoniazid is also hydrolyzed directly to isonicotinic acid . These factors may impact the bioavailability of 2-(Benzylamino)isonicotinic acid.

Result of Action

Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . It is possible that 2-(Benzylamino)isonicotinic acid may have similar effects.

属性

IUPAC Name |

2-(benzylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWNMKBVGSKNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)

![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)

![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)

![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)

![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)